molecular formula C15H10BrClN2O B11463979 4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol

4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11463979
M. Wt: 349.61 g/mol
InChI Key: YLNHOUUJLKNPFC-UHFFFAOYSA-N
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Description

4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol is an organic compound that features a bromine atom, a chlorine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorophenol and 4-chlorophenylhydrazine.

    Formation of Pyrazole Ring: The reaction between 4-chlorophenylhydrazine and an appropriate diketone or aldehyde forms the pyrazole ring.

    Coupling Reaction: The pyrazole derivative is then coupled with 4-bromo-2-chlorophenol under suitable conditions, often involving a base and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and pyrazoles.

Scientific Research Applications

4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the pyrazole ring.

    4-chlorophenylhydrazine: Contains the chlorophenyl group but lacks the bromine and phenol groups.

    4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

4-bromo-2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol is unique due to the presence of both a bromine atom and a pyrazole ring, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

4-bromo-2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C15H10BrClN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19)

InChI Key

YLNHOUUJLKNPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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